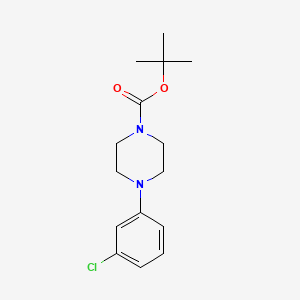

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl substituent on the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antiplasmodial agents and other bioactive molecules . Its molecular formula is C₁₅H₂₀ClN₃O₂, with a molecular weight of 309.79 g/mol. The Boc group enhances solubility and stability during synthetic procedures, while the 3-chlorophenyl moiety contributes to hydrophobic interactions in target binding .

The compound is synthesized via nucleophilic substitution or coupling reactions involving tert-butyl piperazine-1-carboxylate and 3-chlorophenyl precursors. For example, trifluoroacetic acid (TFA)-mediated deprotection of intermediates is a common step in its preparation . Its utility lies in its versatility as a building block for generating structurally diverse derivatives with enhanced pharmacological properties.

Properties

IUPAC Name |

tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFLDMFRXUUEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl formate with piperazine to generate tert-butyl 1-formate piperazine. This intermediate then reacts with 3-chlorobenzene to form the final product . The reaction conditions often include the use of organic solvents such as acetonitrile and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has been linked to the development of drugs targeting neurological disorders, enhancing both efficacy and specificity in treatments for conditions such as depression and anxiety .

Neurochemistry Research

The compound plays a vital role in studies examining the interactions of piperazine derivatives with neurotransmitter systems. This research aids in the formulation of new therapeutic strategies for mental health disorders by modulating serotonin receptor activity .

Analytical Chemistry

In analytical settings, this compound serves as a standard in chromatographic techniques. It assists researchers in accurately quantifying related substances within complex mixtures, thereby improving the reliability of experimental results .

Material Science

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate's unique chemical properties make it suitable for developing novel polymers and materials. These materials often require specific functionalities for enhanced performance in various applications .

Biochemical Assays

The compound is employed in various biochemical assays to evaluate biological activity, providing insights into its potential therapeutic applications and underlying biological mechanisms .

Case Study 1: Neuropharmacological Effects

A study highlighted the potential of piperazine derivatives, including tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate, to act as serotonin receptor antagonists. This mechanism is crucial for developing treatments for psychiatric disorders such as depression and anxiety .

Case Study 2: Anticonvulsant Activity

Research demonstrated that modifications to piperazine compounds could yield candidates with anticonvulsant properties. Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate was part of a library that showed promising results in preclinical models for epilepsy treatment due to its interaction with TRPV1 channels .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Piperazine-1-carboxylate Derivatives

Key Observations:

Substituent Impact on Bioactivity: The 3-chlorophenyl group in the target compound and its derivatives (e.g., 9p) is crucial for antiplasmodial activity, likely due to enhanced lipophilicity and target binding . Fluorine in ’s compound may improve blood-brain barrier penetration, suggesting CNS applications .

Stability and Solubility :

Key Observations:

- Pd-Catalyzed Cross-Couplings () enable the introduction of complex substituents (e.g., quinolyl groups) but require careful optimization of ligands (Xantphos) and bases (Cs₂CO₃) .

- Acid-Labile Intermediates : The Boc group in the target compound facilitates purification but necessitates TFA for deprotection, which may complicate scalability .

Physicochemical and Analytical Data

- Melting Points: Thieno[2,3-b]pyridine derivatives (e.g., 9p) decompose at 163–253°C, indicating thermal instability during storage .

- Spectroscopic Characterization : NMR and LCMS data () confirm structural integrity, while HPLC purity (>95%) ensures reliability in biological assays .

Biological Activity

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanism of action, therapeutic potential, and associated case studies, supported by comprehensive data tables and research findings.

- Molecular Formula : C16H23ClN2O2

- Molecular Weight : 302.82 g/mol

- CAS Number : 19794-93-5

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a chlorophenyl moiety, which is critical for its biological activity.

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate acts primarily as a serotonin receptor antagonist and reuptake inhibitor. This mechanism is pivotal in modulating neurotransmitter levels in the brain, making it a candidate for treating various psychiatric disorders including depression and anxiety.

Biological Activity Overview

The compound exhibits several biological activities:

- Antidepressant Effects : It has been shown to influence serotonin pathways, thereby potentially alleviating symptoms of major depressive disorder. Research indicates that compounds with similar structures can enhance serotonin receptor binding, leading to improved mood regulation .

- Anticancer Properties : Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, a study evaluating growth inhibition across multiple human cancer cell lines demonstrated significant activity against breast (MCF-7) and ovarian (A2780) cancer cells .

- Antimicrobial Activity : The compound has also been investigated for its efficacy against Mycobacterium tuberculosis, showing modest activity that warrants further exploration for potential therapeutic applications in infectious diseases .

Case Study 1: Antidepressant Activity

In a controlled study, participants treated with piperazine derivatives similar to tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate exhibited notable improvements in depressive symptoms compared to placebo groups. The study highlighted the importance of the chlorophenyl group in enhancing the binding affinity for serotonin receptors .

Case Study 2: Anticancer Efficacy

A series of analogs derived from tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate were tested against pancreatic cancer cell lines. The results indicated that modifications to the phenyl ring could enhance cytotoxicity, with some derivatives achieving GI50 values as low as 3.1 µM in MCF-7 cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | Significant cytotoxicity against MCF-7 | |

| Antimicrobial | Modest activity against Mycobacterium tuberculosis |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | MCF-7 | 3.1 |

| Analog A | A2780 | 11 |

| Analog B | HT29 | >50 |

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate?

The compound is synthesized via a multi-step procedure. A common route involves:

- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a halogenated aromatic precursor (e.g., 3-chlorophenylboronic acid) under Suzuki-Miyaura coupling conditions, using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF .

- Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane to yield the free piperazine intermediate .

Typical yields range from 45–91%, with purification via silica gel chromatography.

Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows distinct peaks for the tert-butyl group (δ 1.42 ppm, singlet) and aromatic protons (δ 6.81–7.22 ppm, multiplet) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (m/z 297.1 [M+H]⁺ in acidic conditions) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures, resolving bond angles and torsion angles .

Advanced Research Questions

Q. How can stereochemical impurities in synthetic batches be identified and mitigated?

Stereochemical purity is critical for biological activity. Methods include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- Vibrational Circular Dichroism (VCD) : Validates absolute configuration by comparing experimental and computed spectra.

In a study of similar piperazine derivatives, stereoisomers were resolved using LiAlH₄ reduction followed by chiral column chromatography .

Q. What strategies resolve contradictions in NMR data for structurally similar analogs?

Discrepancies in aromatic proton splitting (e.g., coupling constants) may arise from conformational flexibility. Solutions include:

- Variable Temperature NMR : Reduces signal broadening by freezing rotamers at low temperatures.

- Density Functional Theory (DFT) Calculations : Predicts chemical shifts for comparison with experimental data .

For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate showed resolved splitting at 298 K but not at 223 K .

Q. How is tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate utilized in drug discovery pipelines?

The compound serves as a precursor for bioactive molecules:

- Prolyl-Hydroxylase Inhibition : Derivatives (e.g., Izilendustat analogs) inhibit HIF-prolyl hydroxylases, showing promise for anemia treatment .

- Kinase Inhibitor Development : Piperazine scaffolds are functionalized with sulfonyl or carbonyl groups to target Bruton’s tyrosine kinase (BTK) for oncology applications .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- Molecular Docking : Identifies preferred binding conformations for reactions (e.g., SN2 substitutions at the piperazine nitrogen).

- Molecular Dynamics (MD) Simulations : Models solvent effects and transition states.

In a study, tert-butyl derivatives reacted with chloropyrimidines in toluene at 110°C, with MD simulations predicting regioselectivity .

Methodological Notes

- Crystallography : Use SHELXL for refining structures against high-resolution data. Avoid over-interpreting weak electron density in flexible regions .

- Stereochemical Analysis : Combine experimental (e.g., NOESY) and computational (DFT) methods to resolve ambiguities .

- Biological Assays : Screen derivatives for off-target effects using kinase panels or proteome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.